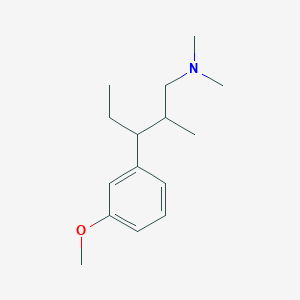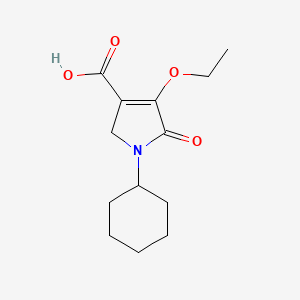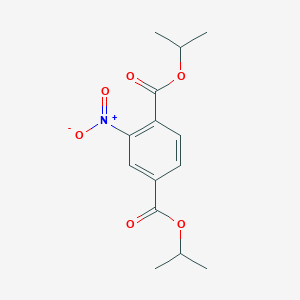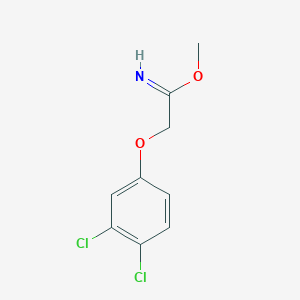
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is an organic compound with a complex structure that includes a methoxy group attached to a phenyl ring, which is further connected to a pentylamine chain
Méthodes De Préparation
The synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the Wittig reaction or Horner-Emmons-Wittig reaction. In this process, an alkaline substance reacts with a precursor compound in an inert solvent under alkaline conditions to produce the desired compound . The reaction conditions are typically mild, and the process is suitable for industrial production due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine can be compared with other similar compounds, such as:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar methoxy-phenyl structure but differs in its additional naphthalenyl group.
Methoxetamine: This compound is an analogue of ketamine and has a similar methoxy-phenyl structure but differs in its cyclohexanone group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C15H25NO |
|---|---|
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3 |
Clé InChI |
JKVBTSJLQLSTHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8605923.png)



![2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8605945.png)





![1-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B8605983.png)
